![molecular formula C9H7FN2O B12436729 N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that features a fluorinated indole structure. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. The addition of a fluorine atom enhances the compound’s chemical properties, making it a valuable subject for research and application in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-fluoro-1H-indole with hydroxylamine under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as catalytic oxidative cross-coupling reactions. For instance, an iron chloride-catalyzed approach can be employed, where 6-fluoro-1H-indole reacts with appropriate precursors in a controlled environment to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins such as Pin1, forming strong hydrogen bonds that enhance its stability and activity . This interaction can disrupt cellular processes, leading to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives: These compounds share the fluorinated indole structure and exhibit similar biological activities.
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another fluorinated indole derivative with potent anticancer properties.
Uniqueness
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its fluorine atom enhances its chemical stability and reactivity, making it a valuable compound for research and application in various fields.
Propriétés
Formule moléculaire |
C9H7FN2O |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
Clé InChI |
CJKVHPKJDNKHQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)NC=C2C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


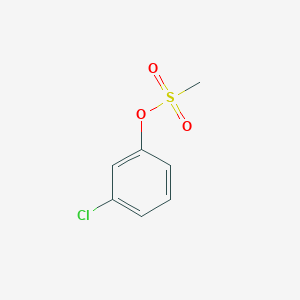
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
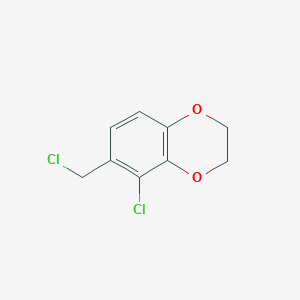
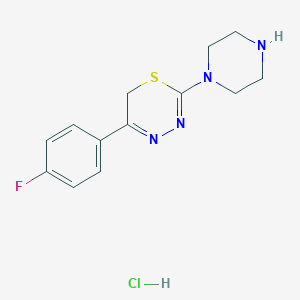
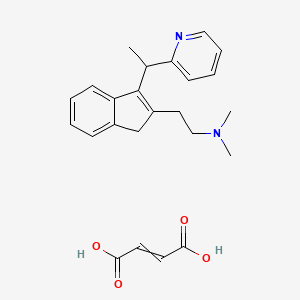
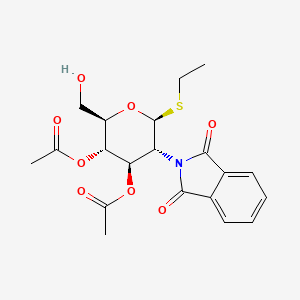
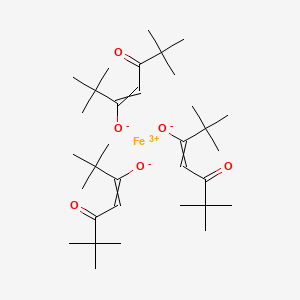
![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
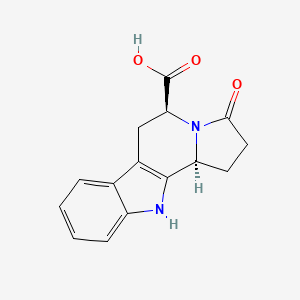
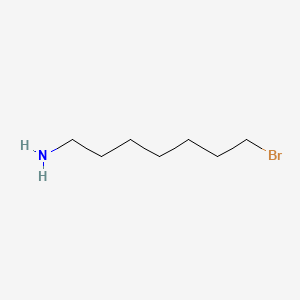
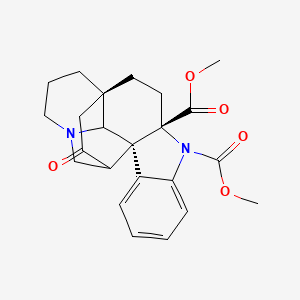
![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
